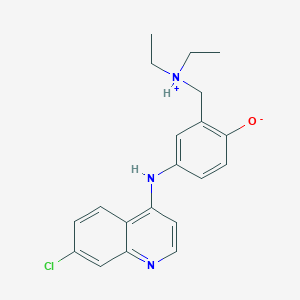![molecular formula C9H10O4 B018406 3,4-Dimethoxy[7-13C]-benzoic Acid CAS No. 90140-57-1](/img/structure/B18406.png)
3,4-Dimethoxy[7-13C]-benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxy[7-13C]-benzoic Acid is a labeled compound used in various scientific research applications. The compound is a derivative of benzoic acid, where the carbon-13 isotope is incorporated at the 7th position. This isotopic labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study the compound’s behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including oxidation and esterification to introduce the carbon-13 labeled carbon atom . The reaction conditions often involve the use of reagents like sodium ethoxide and ethyl acetate .
Industrial Production Methods
Industrial production of isotopically labeled compounds like 3,4-Dimethoxy[7-13C]-benzoic Acid requires specialized facilities that can handle isotopic materials. The process involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxy[7-13C]-benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups like halides, nitro groups, or alkyl groups onto the aromatic ring.
Applications De Recherche Scientifique
3,4-Dimethoxy[7-13C]-benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy[7-13C]-benzoic Acid depends on its specific application. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that helps in elucidating the structure and interactions of the compound. In biological systems, the compound can be metabolized, and its labeled carbon atom allows researchers to track its biochemical pathways and interactions with enzymes and other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzoic Acid: The non-labeled version of the compound.
3,4-Dimethoxycinnamic Acid: A related compound with a similar structure but different functional groups.
3,4-Dimethoxyphenylacetic Acid: Another structurally similar compound with different applications.
Uniqueness
The primary uniqueness of 3,4-Dimethoxy[7-13C]-benzoic Acid lies in its isotopic labeling, which makes it particularly valuable for analytical and research purposes. The carbon-13 isotope provides a distinct advantage in NMR spectroscopy and other techniques, allowing for more precise and detailed studies of molecular structures and interactions.
Propriétés
IUPAC Name |
3,4-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAQNGYDSHRET-QBZHADDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13C](=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)


